molecular formula C28H19N3O2 B7757990 (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile

Cat. No.: B7757990
M. Wt: 429.5 g/mol
InChI Key: OGNKVWHNGYPHGQ-LTGZKZEYSA-N
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Description

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile is a complex organic compound that features a quinazolinone core and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and naphthalene-based compounds. Key steps in the synthesis may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Naphthalene Moiety: This step may involve the coupling of a naphthalene derivative with the quinazolinone core using palladium-catalyzed cross-coupling reactions.

    Formation of the Prop-2-enenitrile Linkage: This can be accomplished through the reaction of the intermediate with acrylonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the quinazolinone core or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its quinazolinone core is known for its biological activity, including anticancer, antiviral, and anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for various diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for use in electronic devices.

Mechanism of Action

The mechanism of action of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer or modulation of immune responses in inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core and exhibit similar biological activities.

    Naphthalene Derivatives: Compounds like 2-naphthol and 1-naphthylamine share the naphthalene moiety and are used in various chemical and industrial applications.

Uniqueness

What sets (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile apart is its combination of the quinazolinone core and the naphthalene moiety, linked by a prop-2-enenitrile group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O2/c29-17-21(27-30-25-13-7-6-12-23(25)28(32)31-27)16-24-22-11-5-4-10-20(22)14-15-26(24)33-18-19-8-2-1-3-9-19/h1-16H,18H2,(H,30,31,32)/b21-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNKVWHNGYPHGQ-LTGZKZEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C(C#N)C4=NC(=O)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C(\C#N)/C4=NC(=O)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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